2-(3-Chloropropyl)thiophene
Description
2-(3-Chloropropyl)thiophene is a substituted thiophene derivative featuring a chloropropyl (-CH₂CH₂CH₂Cl) chain at the 2-position of the aromatic heterocyclic thiophene ring. Thiophene, a five-membered sulfur-containing aromatic compound, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its electron-rich nature and stability. The introduction of a 3-chloropropyl group enhances the compound’s reactivity, particularly in nucleophilic substitution or cyclization reactions, making it a valuable intermediate in organic synthesis. For example, analogous chloropropyl-substituted compounds, such as 2-(3-chloropropyl)phenol, have been employed in the synthesis of chromans via cyclization reactions.
Properties
Molecular Formula |
C7H9ClS |
|---|---|
Molecular Weight |
160.66 g/mol |
IUPAC Name |
2-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H9ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |
InChI Key |
SDWBIJFENFPAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(3-Chloropropyl)thiophene with structurally related compounds, emphasizing molecular properties, reactivity, and applications:
Pharmacological and Industrial Relevance
- Pharmaceuticals: Phenothiazines like fluphenazine (derived from 10-(3-Chloropropyl)-phenothiazine) are clinically used as antipsychotics. Imidazole derivatives are explored for antimicrobial and anticancer activity. Thiophene-based compounds are less common in drugs but serve as intermediates in synthesizing bioactive molecules.
- Materials Science: Thiophene’s conjugation properties make it suitable for conductive polymers, whereas phenothiazines are studied for optoelectronic applications.
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